molecular formula C18H21N3O3 B5203174 N-cyclohexyl-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide

N-cyclohexyl-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide

Cat. No. B5203174
M. Wt: 327.4 g/mol
InChI Key: ZSAABUFLRRHCJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide, also known as HU-210, is a synthetic cannabinoid that was first synthesized in 1988. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

N-cyclohexyl-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide exerts its effects through binding to the CB1 and CB2 receptors in the brain and peripheral tissues. This leads to a range of physiological responses, including modulation of pain perception, inflammation, and neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models, and to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. This compound has also been shown to have neuroprotective effects, protecting neurons against damage from various toxins and oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclohexyl-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide is its potency, which allows for the use of lower doses in experimental settings. However, its high potency also makes it difficult to control for potential side effects, and its use is subject to strict regulations due to its psychoactive properties.

Future Directions

There are several potential future directions for research on N-cyclohexyl-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide. One area of interest is its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, research is needed to better understand the long-term effects of this compound use, particularly with regard to potential neurotoxicity and addiction liability. Finally, there is a need for further research into the mechanisms underlying the effects of this compound, which may help to identify new therapeutic targets for the treatment of various conditions.

Synthesis Methods

N-cyclohexyl-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide is synthesized through a multi-step process involving the reaction of 1,2-dihydronaphthalene with hydrazine, followed by cyclization and further chemical modifications. The final product is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

N-cyclohexyl-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide has been the subject of numerous scientific studies, primarily focused on its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, and has been investigated for use in the treatment of various conditions such as chronic pain, multiple sclerosis, and epilepsy.

properties

IUPAC Name

1-cyclohexyl-3-[(1-hydroxynaphthalene-2-carbonyl)amino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c22-16-14-9-5-4-6-12(14)10-11-15(16)17(23)20-21-18(24)19-13-7-2-1-3-8-13/h4-6,9-11,13,22H,1-3,7-8H2,(H,20,23)(H2,19,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAABUFLRRHCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NNC(=O)C2=C(C3=CC=CC=C3C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824460
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.